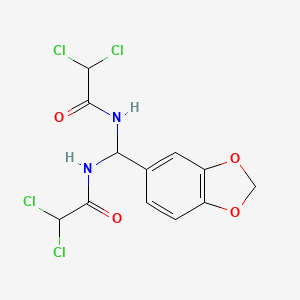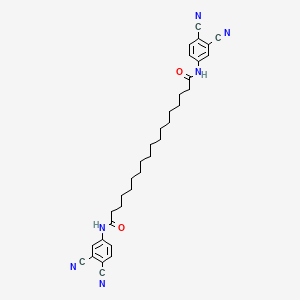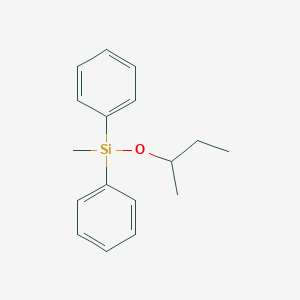
Silane, methyl(1-methylpropoxy)diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, methyl(1-methylpropoxy)diphenyl- is an organosilicon compound that features a silicon atom bonded to two phenyl groups, a methyl group, and a 1-methylpropoxy group. This compound is part of the broader class of silanes, which are silicon analogs of alkanes and are known for their diverse applications in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of silane, methyl(1-methylpropoxy)diphenyl- typically involves the reaction of diphenylsilane with methyl(1-methylpropoxy)chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(C6H5)2SiH2+CH3CH2CH(OCH3)Cl→(C6H5)2SiHCH3CH2CH(OCH3)+HCl
Industrial Production Methods
Industrial production of silane compounds often involves the use of fluidized bed reactors, where silane and hydrogen gases are decomposed onto silicon particles. This method is energy-efficient and allows for continuous production, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, methyl(1-methylpropoxy)diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The methyl and 1-methylpropoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: The compound can be reduced using hydrosilanes or other reducing agents.
Substitution: Reactions often involve the use of halogenating agents or nucleophiles under anhydrous conditions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Corresponding reduced organic compounds.
Substitution: Various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Silane, methyl(1-methylpropoxy)diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives
Mécanisme D'action
The mechanism of action of silane, methyl(1-methylpropoxy)diphenyl- involves its ability to donate hydride ions (H-) in reduction reactions. The silicon atom in the compound has a high affinity for oxygen and fluorine, making it an effective reducing agent. The molecular targets and pathways involved include the reduction of carbonyl compounds to alcohols and the formation of siloxane bonds in polymerization reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylsilane: Similar structure but lacks the 1-methylpropoxy group.
Triphenylsilane: Contains three phenyl groups instead of two.
Trichlorosilane: Contains three chlorine atoms instead of organic groups.
Uniqueness
Silane, methyl(1-methylpropoxy)diphenyl- is unique due to its combination of phenyl, methyl, and 1-methylpropoxy groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring selective reduction and functionalization .
Propriétés
Numéro CAS |
58657-49-1 |
|---|---|
Formule moléculaire |
C17H22OSi |
Poids moléculaire |
270.44 g/mol |
Nom IUPAC |
butan-2-yloxy-methyl-diphenylsilane |
InChI |
InChI=1S/C17H22OSi/c1-4-15(2)18-19(3,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3 |
Clé InChI |
OCRYUVLBJSRAGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


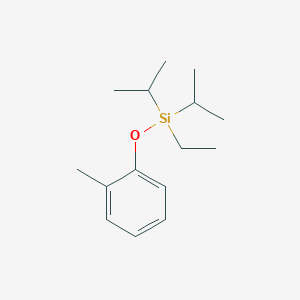

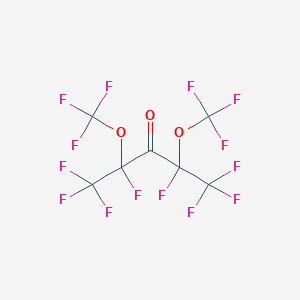
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
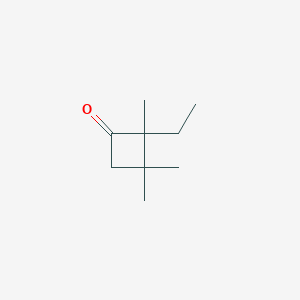
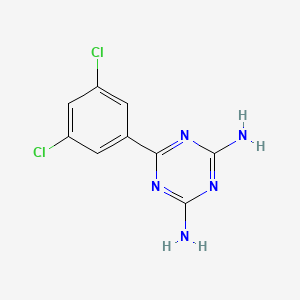
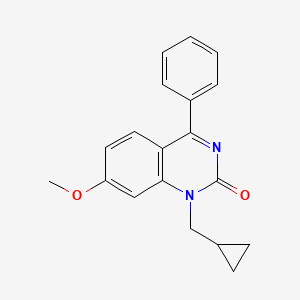
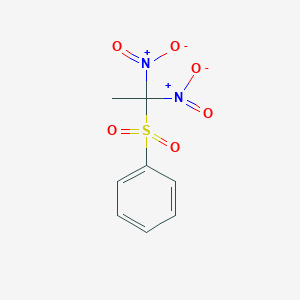
![2,7-Dimethylpyrazolo[1,5-a]pyridine](/img/structure/B14608063.png)
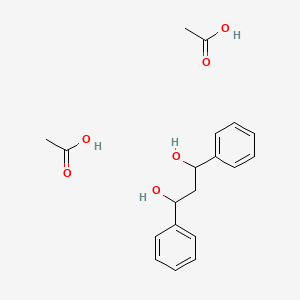
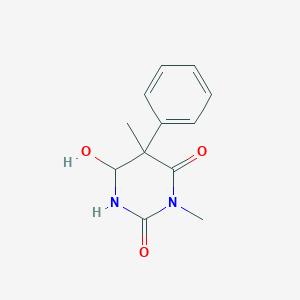
![Benzoic acid, 2-[[1-[(4-methylphenyl)imino]ethyl]amino]-](/img/structure/B14608080.png)
